molecular formula C11H8N2 B11915724 5-Methylquinoline-4-carbonitrile

5-Methylquinoline-4-carbonitrile

Cat. No.: B11915724
M. Wt: 168.19 g/mol
InChI Key: GGYIXRUJFJQZLY-UHFFFAOYSA-N
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Description

5-Methylquinoline-4-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale chemical processes that prioritize yield and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-amine derivatives .

Scientific Research Applications

5-Methylquinoline-4-carbonitrile has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies their antimicrobial and antimalarial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Methylquinoline-4-carbonitrile

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and cyano groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methylquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-3-2-4-10-11(8)9(7-12)5-6-13-10/h2-6H,1H3

InChI Key

GGYIXRUJFJQZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=CC=C1)C#N

Origin of Product

United States

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